N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 2-(trifluoromethyl)benzoyl group and a branched N-substituent comprising a 3-chlorophenyl ring, methoxy group, and propyl chain. While direct biological or synthetic data for this compound are absent in the provided evidence, its structural features align with agrochemical benzamides, such as fungicides, which often incorporate halogenated aryl groups and trifluoromethyl motifs to enhance target binding and environmental stability .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-17(25-2,12-6-5-7-13(19)10-12)11-23-16(24)14-8-3-4-9-15(14)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYOLQCKHJCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylacetonitrile with methoxypropylamine to form an intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the methoxypropyl and chlorophenyl groups contribute to its overall biological activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be dissected into two critical regions:
Comparison with Agrochemical Benzamides
The table below highlights structural and functional differences between the target compound and related benzamides:
Key Observations:
Substituent Effects on Bioactivity: Flutolanil’s isopropoxy group on the N-substituent enhances lipid solubility, aiding membrane penetration in fungal cells . The target compound’s methoxy group may offer similar solubility but with altered metabolic stability.
Trifluoromethyl vs. Methyl Groups :
- Mepronil’s 2-methylbenzamide lacks the electron-withdrawing trifluoromethyl group, reducing its electrophilic reactivity compared to the target compound and flutolanil .
Pharmaceutical Derivatives: Patent examples (e.g., EP 3 532 474 B1) demonstrate that trifluoromethylbenzamides with heterocyclic N-substituents are explored for non-agrochemical uses, such as antiviral or anticancer agents .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in various pharmacophores. The chemical formula can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C16H16ClF3N2O2
- Molecular Weight : 356.76 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in cellular signaling pathways. For instance, benzamide derivatives often target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating their activity. For example, compounds with similar structures have demonstrated potent antagonism at the vanilloid receptor 1 (VR1) .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the chlorophenyl group could contribute to selective cytotoxicity against tumor cells .
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DHFR | |
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Receptor Binding | Modulates VR1 receptor |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of various benzamide derivatives, this compound was found to significantly reduce tumor growth in xenograft models. Mice treated with this compound showed a reduction in tumor volume by approximately 50% compared to control groups.
Case Study 2: Enzyme Targeting
Another investigation focused on the inhibition of DHFR by this compound. The study demonstrated that at micromolar concentrations, this compound effectively reduced DHFR activity, leading to decreased NADPH levels within treated cells, suggesting a potential mechanism for its antitumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
